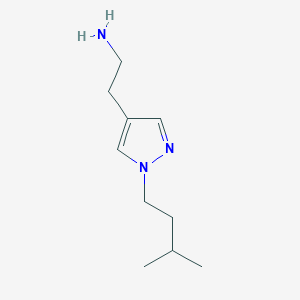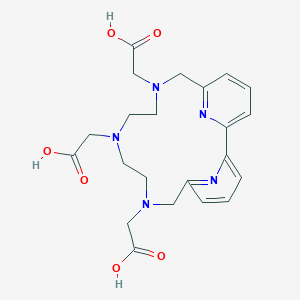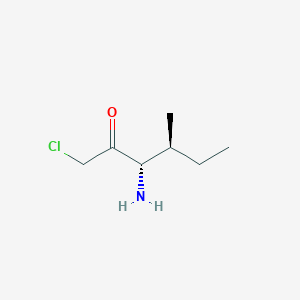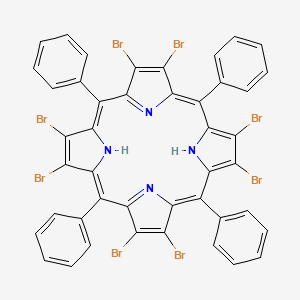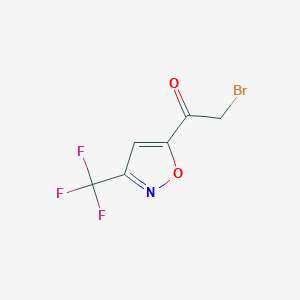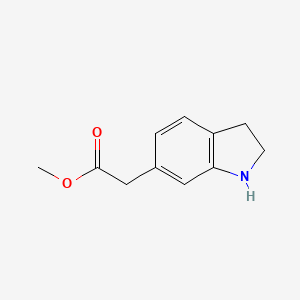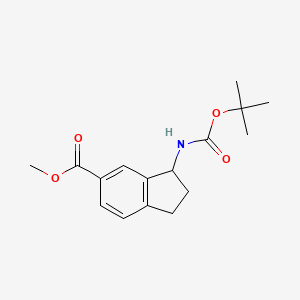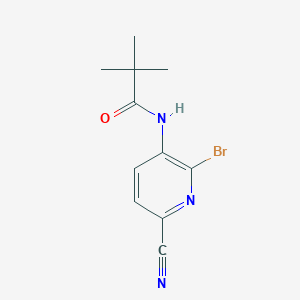
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide is a chemical compound with the molecular formula C11H12BrN3O It is a derivative of pyridine, featuring a bromine atom and a cyano group attached to the pyridine ring, along with a pivalamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide typically involves the bromination of a pyridine derivative followed by the introduction of a cyano group and the attachment of a pivalamide group. One common method involves the following steps:
Bromination: The starting pyridine compound is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Cyanation: The brominated pyridine is then subjected to cyanation using a cyanating agent like copper(I) cyanide (CuCN) under appropriate conditions.
Pivalamide Formation: The final step involves the reaction of the cyano-substituted pyridine with pivaloyl chloride in the presence of a base such as triethylamine to form the pivalamide derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine or other functional groups using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states or introduce new functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents such as LiAlH4 or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while reduction reactions can produce amines or other reduced forms.
科学的研究の応用
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in biological systems.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide involves its interaction with specific molecular targets and pathways. The bromine and cyano groups can participate in various chemical interactions, while the pivalamide group can influence the compound’s stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(5-Bromo-2-cyanopyridin-3-yl)pivalamide
- N-(2-Bromo-5-cyanopyridin-3-yl)pivalamide
- N-(2-Chloro-6-cyanopyridin-3-yl)pivalamide
Uniqueness
N-(2-Bromo-6-cyanopyridin-3-yl)pivalamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and potential applications. The presence of both bromine and cyano groups, along with the pivalamide moiety, provides a distinct set of properties that can be leveraged in various scientific and industrial contexts.
特性
分子式 |
C11H12BrN3O |
|---|---|
分子量 |
282.14 g/mol |
IUPAC名 |
N-(2-bromo-6-cyanopyridin-3-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H12BrN3O/c1-11(2,3)10(16)15-8-5-4-7(6-13)14-9(8)12/h4-5H,1-3H3,(H,15,16) |
InChIキー |
NMCUSHFETLDUIQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C#N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
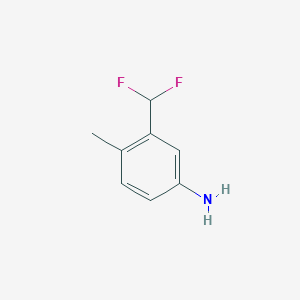
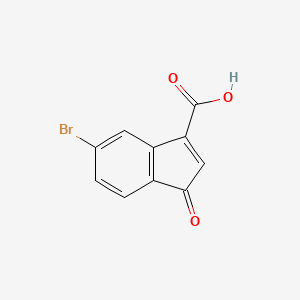

![Rel-tert-butyl (1R,5S,6R)-6-(((benzyloxy)carbonyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15225402.png)
